
聚甲基氢硅氧烷
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Poly(methylhydrosiloxane) (PMHS) is a polymer with the general structure [−CH3(H)Si−O−]. It is used in organic chemistry as a mild and stable reducing agent, easily transferring hydrides to metal centers and a number of other reducible functional groups . It is a non-toxic, environmentally friendly, inexpensive, and easy-to-handle reductant .
Synthesis Analysis
PMHS is prepared by the hydrolysis of monomethyldichlorosilane. The reaction is as follows: n MeSiHCl2 + n H2O → [MeSiHO]n + 2n HCl . A variety of related materials are available, including the tetramer, copolymers of dimethylsiloxane and methylhydrosiloxane, and trimethylsilyl terminated materials . New liquid branched poly(methylhydrosiloxanes) containing quadruple branching units SiO4/2 were prepared by a hydrolytic polycondensation method of appropriate organic chlorosilanes and tetraethyl orthosilicate (TEOS), in diethyl ether medium at temperature below 0 °C .
Molecular Structure Analysis
The general structure of PMHS is [−CH3(H)Si−O−]. It is a polymer with inorganic backbone, composed of alternatively bound silicon and oxygen atoms. Hydrogen atoms and methyl groups are the main substituents of silicon atoms in PMHS .
Chemical Reactions Analysis
PMHS is used in organic chemistry as a reducing agent. It can transfer its hydride to a variety of metal catalysts (including Sn, Ti, Zn, Cu, and Pd) which can then participate in a wide range of reductions . It is also used for in situ conversion of tributyltin oxide to tributyltin hydride .
Physical And Chemical Properties Analysis
PMHS is a colorless liquid with a density of 1.006 g/mL at 25 °C . Its viscosity is 15-40 mPa.s at 20 °C . The molecular weight of PMHS varies .
科学研究应用
Synthesis and Microstructure Analysis
PMHS is utilized in the synthesis of new liquid branched polymers with unique microstructures. Through hydrolytic polycondensation methods, PMHS containing branching units SiO4/2 can be created . These polymers are characterized by their dynamic viscosities and molecular weights, determined by size exclusion chromatography (SEC) and are further analyzed using FTIR, 1H- and 29Si-NMR . The microstructure of siloxane chains in PMHS is crucial for understanding its properties and potential applications.
Organic Synthesis Catalysis
In organic synthesis, PMHS serves as an air-stable, commercially viable, and environmentally friendly catalyst. It’s used for functional group conversions and has been demonstrated in applications such as ring cleavage, and the dehydroaromatization of bio-oils . PMHS’s role as a reducing agent is well-known, but its catalytic capabilities extend to a variety of other chemical transformations.
Material Engineering for Li-ion Batteries
PMHS acts as a precursor in the synthesis of SiOC matrices, which are effective hosts for nanoscale anode materials alloying with lithium in Li-ion batteries . This application is critical for enhancing Li-ion storage capacity, buffering volumetric changes upon lithiation, and suppressing the formation of an unstable solid-electrolyte interface.
Reduction of Esters to Alcohols
In the field of chemical reductions, PMHS is used alongside titanocene dichloride and either n-BuLi or EtMgBr to reduce esters to alcohols . This process highlights PMHS’s role as a safer alternative to other reducing agents, providing a reliable method for producing alcohols from esters.
Microfluidic Chip Fabrication
PMHS finds application in the fabrication of functional materials for microfluidic chips . Its properties allow for the creation of intricate chip designs that are essential for the manipulation and analysis of small fluid volumes, which is a key aspect of lab-on-a-chip technologies.
Textile Industry Applications
The versatility of PMHS extends to the textile industry, where it is used for various purposes, including fabric treatment and finishing . Its chemical structure allows for modifications that can impart desired properties to textiles, such as water repellency or flame retardancy.
作用机制
Target of Action
Poly(methylhydrosiloxane) (PMHS) is primarily used in organic chemistry as a mild and stable reducing agent . It easily transfers hydrides to metal centers and a variety of other reducible functional groups . The primary targets of PMHS are metal catalysts, including Sn, Ti, Zn, Cu, and Pd . These metal catalysts then participate in a wide range of reductions .
Mode of Action
PMHS interacts with its targets by transferring its hydride to metal centers and other reducible functional groups . This transfer of hydride allows the metal catalysts to participate in various reduction reactions . For example, PMHS can be used for the reduction of esters to alcohols, as well as the reduction of aldehydes and ketones . It can also be used for the reduction of phosphine oxides to phosphine .
Biochemical Pathways
The biochemical pathways affected by PMHS primarily involve reduction reactions. PMHS serves as a reducing agent, facilitating the reduction of various functional groups . For instance, it can catalyze the reduction of esters to alcohols and aldehydes and ketones to their corresponding alcohols . These reactions are crucial in organic synthesis, enabling the transformation of functional groups and the synthesis of new compounds .
Pharmacokinetics
Result of Action
The result of PMHS’s action is the successful reduction of various functional groups. This includes the reduction of esters to alcohols, aldehydes and ketones to alcohols, and phosphine oxides to phosphines . These reductions enable the synthesis of new compounds and the transformation of functional groups, which are crucial in organic synthesis .
Action Environment
未来方向
PMHS is an important class of functional silicones. Its applications in the technology of silicones, modifications of different polymers, and in materials science are being explored . It is also being used in new synthetic methodologies, such as the catalytic, base-free Wittig reaction . The development of new liquid branched poly(methylhydrosiloxanes) containing quadruple branching units SiO4/2 is another area of ongoing research .
属性
InChI |
InChI=1S/C4H12Si.C3H10OSi.C2H7OSi/c2*1-5(2,3)4;1-4(2)3/h1-4H3;4H,1-3H3;3H,1-2H3 |
Source


|
|---|---|---|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VPCBJTAMLRIPFS-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C[Si](C)O.C[Si](C)(C)C.C[Si](C)(C)O |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H29O2Si3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
253.58 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

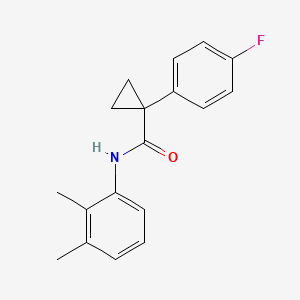
![N-(4-(benzo[d][1,3]dioxol-5-yloxy)but-2-yn-1-yl)-2-chlorobenzamide](/img/structure/B2936110.png)
![3-chloro-4-fluoro-N-{[4-(furan-2-yl)thiophen-2-yl]methyl}benzene-1-sulfonamide](/img/structure/B2936111.png)
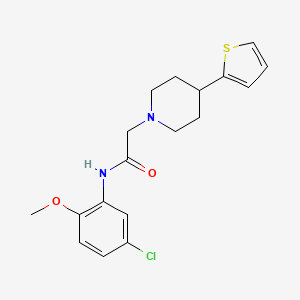
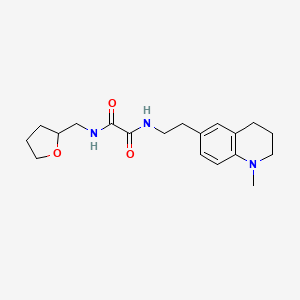
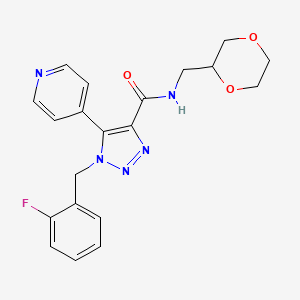
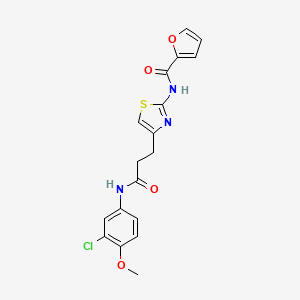

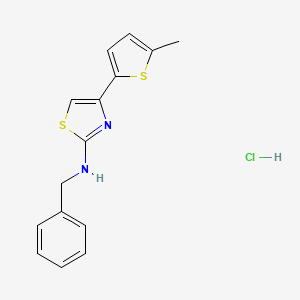
![3-[5-(4-Nitrophenyl)-1,3,4-oxadiazol-2-yl]chromen-2-one](/img/structure/B2936121.png)
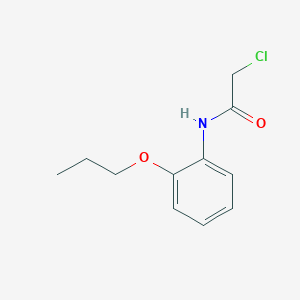
![N-[4-(2,4-dinitroanilino)phenyl]benzamide](/img/structure/B2936123.png)
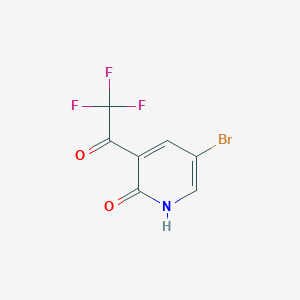
![5-Methyl-3-thiophen-2-yl-2-o-tolyl-tetrahydro-pyrrolo[3,4-d]isoxazole-4,6-dione](/img/structure/B2936126.png)